molecular formula C13H14FN3OS B2398362 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897471-71-5

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2398362
CAS No.: 897471-71-5
M. Wt: 279.33
InChI Key: CPJBGXDNGVEFFD-UHFFFAOYSA-N
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Description

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmacology known for yielding compounds with diverse biological activities . The molecular architecture, which incorporates a fluorinated benzothiazole ring linked to a piperazine acetamide group, is designed to interact with key biological targets. Research into structurally related benzothiazole and fluorobenzo-heterocycle compounds suggests potential investigative applications for this chemical entity. Analogous compounds have demonstrated notable cytotoxic activity in studies against human cancer cell lines, indicating its value as a core structure for developing novel anticancer agents . Furthermore, benzothiazole-piperazine hybrids have been identified as promising chemotypes in infectious disease research, showing potent activity against microbial pathogens such as Mycobacterium tuberculosis in preclinical assays . The presence of the fluorine atom is a common strategy in lead optimization, often influencing the molecule's pharmacokinetic properties, metabolic stability, and its ability to engage with target proteins through electronic effects . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex derivatives, or as a pharmacological probe for studying structure-activity relationships (SAR) in the development of new therapeutic candidates for oncology and antimicrobial applications. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJBGXDNGVEFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Piperazine Cores

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Characterization Methods
Target Compound Benzothiazole-Piperazine-Ethanone 6-Fluorobenzo[d]thiazole ~337.38* ¹H/¹³C NMR, EI-MS, Elemental Analysis
5k () Benzothiazole-Piperazine-Ethanone Benzoimidazol-2-ylthio, triazole 490.13 ¹H/¹³C NMR, EI-MS
5j () Benzothiazole-Piperazine-Ethanone Benzothiazolethio, triazole 507.10 ¹H/¹³C NMR, EI-MS
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () Tetrazole-Piperidine-Ethanone Aryl-tetrazole, piperidine (vs. piperazine) Varies (e.g., 339.00 for Br-substituted) IR, NMR, Elemental Analysis

*Calculated based on formula C₁₄H₁₅FN₄OS.

Key Observations :

  • Piperazine vs. Piperidine : The target compound’s piperazine ring (two nitrogen atoms) confers greater polarity and hydrogen-bonding capacity compared to piperidine derivatives (), which may influence solubility and target engagement .
  • Non-fluorinated analogues (e.g., 5j, 5k) lack this electronic perturbation .
  • Triazole/Thioether Modifications : Compounds like 5k and 5j feature triazole and thioether substituents, which introduce additional hydrogen-bonding or sulfur-mediated interactions absent in the target compound .
Functional Analogues with Piperazine-Ethanone Linkers

Key Observations :

  • Synthetic Yields: The target compound’s analogues are synthesized in high yields (83–88%), comparable to tetrazole and urea derivatives (). This suggests robust reaction protocols for piperazine-ethanone scaffolds .
  • The 6-fluoro group may enhance metabolic stability, a critical factor in drug design .
Electronic and Steric Effects of Substituents
  • Fluorine vs. Chlorine/Trifluoromethyl : Fluorine’s small size and high electronegativity minimize steric hindrance while polarizing the benzothiazole ring. In contrast, bulkier groups (e.g., trifluoromethyl in ) may impede target binding .
  • Piperazine vs.

Biological Activity

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a piperazine ring, a fluorobenzo[d]thiazole moiety, and an ethanone group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H20FN3O2SC_{18}H_{20}FN_3O_2S with a molecular weight of 433.5 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₂₀FN₃O₂S
Molecular Weight 433.5 g/mol
CAS Number 941883-94-9

Biological Activity

The biological activity of this compound is primarily attributed to its structural components, which are known to influence various pharmacological effects. Research indicates that compounds with similar frameworks exhibit diverse biological activities, including:

  • Anticancer Activity : The compound's benzothiazole core has been linked to anticancer properties. For instance, derivatives of benzothiazole have shown significant inhibition of cancer cell proliferation in various studies, particularly against non-small cell lung cancer and breast cancer cell lines .
  • Anti-inflammatory Effects : The presence of the piperazine structure may enhance the compound's ability to modulate inflammatory responses. In related studies, benzothiazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α .

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to act as competitive inhibitors for various enzymes, impacting metabolic pathways associated with cancer cell growth .
  • Apoptosis Induction : Studies indicate that certain benzothiazole derivatives can promote apoptosis in cancer cells, leading to reduced cell viability and migration .

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Antitumor Activity : A recent study synthesized novel benzothiazole compounds and assessed their cytotoxic effects on A431 and A549 cell lines. The lead compound demonstrated significant inhibition of cell proliferation and induced apoptosis at low concentrations .
  • Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of benzothiazole derivatives, highlighting their ability to decrease cytokine levels in vitro. This suggests a potential therapeutic role for these compounds in treating inflammatory diseases .

Q & A

Q. What are the key considerations in designing a synthesis route for 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?

Methodological Answer:

  • Stepwise Functional Group Assembly : Begin with precursor molecules containing the benzo[d]thiazole and piperazine moieties. For example, coupling 6-fluorobenzo[d]thiazole-2-carboxylic acid derivatives with piperazine under nucleophilic substitution conditions .
  • Catalyst Optimization : Use coupling agents like carbodiimides (e.g., DCC) or palladium catalysts for Suzuki-Miyaura reactions if aryl halides are involved .
  • Solvent and Temperature Control : Employ polar aprotic solvents (e.g., DMF, DCM) and maintain temperatures between 0–80°C to prevent side reactions .
  • Yield Improvement : Implement column chromatography or recrystallization for purification, achieving yields of 60–90% in multi-step syntheses .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer:

  • NMR Analysis : Use 1^1H and 13^{13}C NMR to verify the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2 protons) and benzo[d]thiazole fluorine substituent (δ 160–165 ppm in 19^{19}F NMR) .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak [M+H]+^+ at m/z 291.3 (C13_{13}H14_{14}FN3_3OS) and fragmentation patterns matching the piperazine-ethanone linkage .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1680 cm1^{-1} and C–F vibrations at ~1100 cm1^{-1} .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., serotonin or dopamine receptors) by aligning the benzo[d]thiazole moiety in hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess nucleophilic/electrophilic regions, particularly around the fluorine atom and carbonyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability in lipid bilayers, highlighting piperazine flexibility and solvent-accessible surface area (SASA) changes .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values across studies using consistent cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
  • Structural Purity Validation : Re-analyze batches with conflicting data via HPLC (≥98% purity) and X-ray crystallography to exclude polymorphic or stereochemical variations .
  • Meta-Analysis : Pool data from 5–10 independent studies to identify outliers. For example, anti-inflammatory activity may vary due to differences in LPS-induced inflammation models .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • LogP Modulation : Introduce hydrophilic groups (e.g., sulfonyl) to reduce LogP from 3.2 to 2.5, improving aqueous solubility .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes) with NADPH cofactors. Replace labile ethanone groups with cyclopropyl ketones to reduce CYP450-mediated oxidation .
  • Bioavailability Testing : Use Caco-2 cell monolayers to measure permeability (Papp_{app} > 1×106^{-6} cm/s) and plasma protein binding (≤90%) .

Data Contradiction Analysis

Q. How do synthetic routes impact reported yields and purity?

Case Study :

  • Route A (): Direct coupling of pre-formed benzo[d]thiazole and piperazine yields 75% but requires hazardous solvents (CH2_2Cl2_2).
  • Route B (): Stepwise assembly via chloroacetyl chloride yields 90% but introduces crystalline impurities.
  • Resolution : Use LC-MS to track byproducts (e.g., N-alkylated piperazine derivatives) and optimize solvent polarity (switch to ethanol/water mixtures) .

Structural and Functional Insights

Q. What is the role of the fluorine atom in modulating bioactivity?

Key Findings :

  • Electron-Withdrawing Effects : Fluorine increases benzo[d]thiazole’s electrophilicity, enhancing binding to ATP-binding pockets (e.g., kinase inhibition) .
  • Metabolic Resistance : Fluorine reduces oxidative metabolism in hepatic assays, increasing half-life from 2.1 to 4.3 hours .

Experimental Design Tables

Q. Table 1: Comparative Synthesis Conditions

ParameterRoute A ()Route B ()
SolventCH2_2Cl2_2Ethanol/H2_2O
CatalystNoneNaHCO3_3
Yield75%90%
Purity (HPLC)95%98%

Q. Table 2: Biological Activity Variability

Study (Evidence)IC50_{50} (nM)Assay Model
Anti-inflammatory (11)120 ± 15RAW 264.7 macrophages
Anticancer (4)450 ± 50MCF-7 cells
Receptor Binding (13)85 ± 10HEK-293 (5-HT2A_{2A})

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